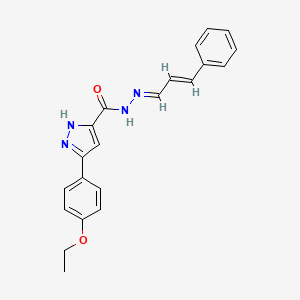
4-benzyl-N-(2-chloro-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
描述
4-benzyl-N-(2-chloro-3-phenyl-2-propen-1-ylidene)-1-piperazinamine is a chemical compound with a complex structure that has been extensively studied for its potential application in scientific research. This compound is commonly referred to as BCPP and has gained significant attention in recent years due to its unique properties and potential applications in various fields of research.
作用机制
BCPP acts as a selective antagonist of the NMDA receptor by binding to a specific site on the receptor and preventing the binding of glutamate, which is a key neurotransmitter that activates the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission and the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of NMDA receptor-mediated synaptic transmission by BCPP has been shown to have several biochemical and physiological effects. BCPP has been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and serotonin. It has also been shown to affect the expression of various genes and proteins that are involved in synaptic plasticity and memory formation.
实验室实验的优点和局限性
One of the major advantages of using BCPP in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using BCPP is its potential toxicity and side effects, which can vary depending on the dosage and duration of treatment.
未来方向
There are several future directions for research on BCPP. One of the most promising directions is the development of more selective and potent NMDA receptor antagonists that can be used in both basic and clinical research. Another direction is the investigation of the potential therapeutic applications of BCPP in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Conclusion:
In conclusion, BCPP is a complex chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Its unique properties and selectivity for the NMDA receptor make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to fully understand the potential applications and limitations of BCPP in both basic and clinical research.
科学研究应用
BCPP has been extensively studied for its potential applications in scientific research. One of the most promising applications of BCPP is in the field of neuroscience. BCPP has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation. This property of BCPP has made it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes.
属性
IUPAC Name |
(Z)-N-(4-benzylpiperazin-1-yl)-2-chloro-3-phenylprop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3/c21-20(15-18-7-3-1-4-8-18)16-22-24-13-11-23(12-14-24)17-19-9-5-2-6-10-19/h1-10,15-16H,11-14,17H2/b20-15-,22-16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKCESWVVGBVCJ-CWWMYSCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC(=CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=C/C(=C/C3=CC=CC=C3)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]piperazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



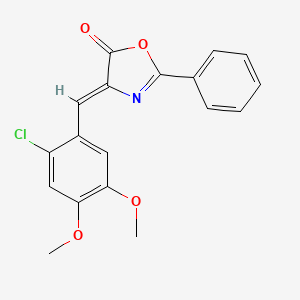


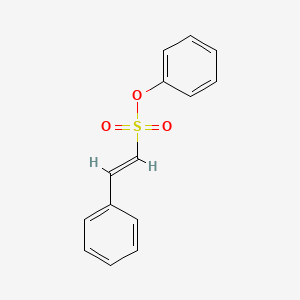
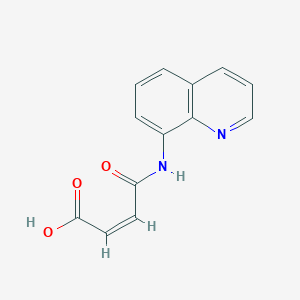

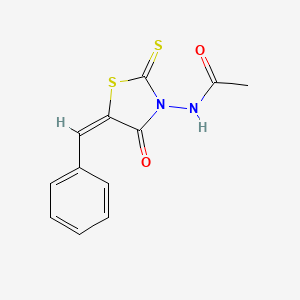
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]acetamide](/img/structure/B3749729.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B3749736.png)

![4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B3749742.png)
![4-(4-chlorophenyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3749758.png)
![N-isopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B3749767.png)
